molecular formula C9H5Cl2N3 B157869 2,4-Dichloro-6-phenyl-1,3,5-triazine CAS No. 1700-02-3

2,4-Dichloro-6-phenyl-1,3,5-triazine

Cat. No. B157869
CAS RN: 1700-02-3
M. Wt: 226.06 g/mol
InChI Key: AMEVJOWOWQPPJQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenyl-1,3,5-triazine is a heterocyclic derivative that can be used as an intermediate of synthetic materials . It is a building block as an OLED intermediate for the synthesis of bipolar host materials such as 2,4,6-tris (4- (N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) for phosphorescent organic light-emitting diodes (PhOLED) .


Synthesis Analysis

2,4-Dichloro-6-phenyl-1,3,5-triazine was prepared by the reaction of 36.2 g (0.21 mol) of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with 180 g (1.51 mol) of thionyl chloride and 17.3 g of N,N-dimethylformamide (DMF) at 60°C for 3 h .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-phenyl-1,3,5-triazine is characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2 and 4 positions by chlorine atoms and at the 6 position by a phenyl group .


Chemical Reactions Analysis

The chlorine atoms attached directly to the 1,3,5-triazine ring are very reactive and can be displaced readily by nucleophilic reagents such as amines . This property is utilized in the synthesis of various derivatives of 2,4-Dichloro-6-phenyl-1,3,5-triazine .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-phenyl-1,3,5-triazine is a white to orange to green powder or crystal. It has a molecular weight of 226.06 .

Scientific Research Applications

Photoinitiation and Polymerization

2,4-Dichloro-6-phenyl-1,3,5-triazine derivatives, such as 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), have applications in photoinitiation. They are used as radical reactive photoinitiators for UV-crosslinking in acrylic pressure-sensitive adhesives containing double bonds. Additionally, these compounds can act as co-initiators in photoinitiating systems under visible light, leading to increased efficiency of polymerization reactions (Kabatc, Czech, & Kowalczyk, 2011).

Synthesis of Polyguanamines

The polycondensation of 2,4-dichloro-6-phenyl-1,3,5-triazine with hexamethylenediamine and N,N'dimethylhexamethylenediamine for synthesizing polyguanamines has been explored. The resulting polyguanamines' thermal properties and their role as polymeric phase transfer catalysts in chemical reactions have been studied (Yuki, Kunisada, Iida, & Kondo, 1996).

UV Light Absorption

6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine has been synthesized for use as a starting material in preparing bis(resorcinyl) triazine derivatives, which serve as UV light absorbers. This synthesis method avoids the complex Grignard reaction, simplifying the process (Jiang, Wang, & Li, 2008).

Microbial Activity Studies

Derivatives of 2,4-dichloro-6-phenyl-1,3,5-triazine have been prepared and characterized for their potential microbial activity against both gram-positive and gram-negative bacteria. These studies contribute to the understanding of the antimicrobial properties of triazine derivatives (Chaudhari, Patel, & Hathi, 2007).

Green Synthesis and Crystal Structure Analysis

Green synthesis methods involving microwave irradiation have been used for 2,4-diamino-1,3,5-triazines. These methods emphasize reduced solvent use and simplicity. The crystal structures of these derivatives have been determined, contributing to a deeper understanding of their molecular interactions (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).

Polymer Synthesis

2,4-Dichloro-6-phenyl-1,3,5-triazines have been used in the synthesis of aromatic polythioethers by aromatic nucleophilic substitution polymerization. These processes yield polymers with potential applications in various fields due to their thermal stability and solubility properties (Kondo, Mori, Kadomatsu, Sato, Ando, Kakuno, Kunisada, & Yuki, 1996).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Given its role as an OLED intermediate, 2,4-Dichloro-6-phenyl-1,3,5-triazine could play a significant role in the development of new materials for phosphorescent organic light-emitting diodes (PhOLED) .

properties

IUPAC Name

2,4-dichloro-6-phenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEVJOWOWQPPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168780
Record name 2,4-Dichloro-6-phenyl-1,3,5-triazine
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Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4-Dichloro-6-phenyl-1,3,5-triazine

CAS RN

1700-02-3
Record name 2,4-Dichloro-6-phenyl-1,3,5-triazine
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Record name 2,4-Dichloro-6-phenyl-S-triazine
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Record name 2,4-Dichloro-6-phenyl-1,3,5-triazine
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Record name 2,4-dichloro-6-phenyl-1,3,5-triazine
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Record name 2,4-DICHLORO-6-PHENYL-S-TRIAZINE
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Synthesis routes and methods I

Procedure details

One mole of cyanuric chloride was treated with one mole of phenylmagnesium bromide in Step I to form 6-phenyl-2,4-dichloro-s-triazine. This reaction is described in detail in a paper by Hirt, et al., Helvetica Chimica Acta 33, pages 1365-9 (1950). In Step II, the product of the reaction of Step I (0.025 mole) was dissolved in chloroform (35 ml) and stirred in an oil bath at 50° C. To this solution was added dropwise with stirring a solution of sodium hydroxide (0.05 mole), 3-ethynylphenol (0.05 mole), and water (25 ml) during one hour. The reaction was continued overnight and yielded an organic phase which was subsequently separated and dried over sodium sulfate. Removal of solvent under reduced pressure gave a solid product, 6-phenyl-2,4-bis(3-ethynylphenoxy)-s-triazine, mp 139°-144° C., which thermally cured at 260° C. to a heat stable polymer.
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Synthesis routes and methods II

Procedure details

(Step 1) To 50 g of 2,4,6-trichloro-1,3,5-triazine was added 300 ml of dry tetrahydrofuran and while the mixture was stirred at room temperature, 150 ml of 2M phenylmagnesium bromide-tetrahydrofuran was added dropwise over about 30 minutes. After completion of dropwise addition, the mixture was stirred at room temperature for 1 hour, and then concentrated. To the residue was added iced water and the resultant was extracted with ether. The extract was washed with water, dried over MgSO4, and concentrated. The resulting crystal crop was recrystallized from isopropyl alcohol to provide 21.1 g of 2,4-dichloro-6-phenyl-1,3,5-triazine as pale yellow crystals.
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50 g
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300 mL
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phenylmagnesium bromide tetrahydrofuran
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150 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Phenylmagnesium bromide (97.6 ml of a 1.0 M solution in THF, 97.6 mmol, 1.0 equiv) was added dropwise to a THF (8 mL) solution of cyanuric chloride (18.0 g, 97.6 mmol, 1.0 equiv) at 0° C. The reaction mixture was stirred at room temperature for 1 h and was poured onto ice and stirred for 30 min. The product was extracted with ethyl acetate, and the combined organic layers were washed with (sat.) sodium chloride, dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 16 g the title compound. The crude product was carried forward without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
Y Yuki, H Kunisada, K Iida, S Kondo - Polymer journal, 1996 - nature.com
* To whom all correspondence should be addressed. to the 1, 3, 5-triazine ring are very reactive and can be displaced readily by nucleophilic reagents such as amines," alkoxides,"“and …
Number of citations: 5 www.nature.com
J Li, Y Chen, Z Wu, Y Liu, D Yin, Z Zuo - … für Kristallographie-New …, 2020 - degruyter.com
C 15 H 11 N 3 O 2 , triclinic, P1̄ (no. 2), a = 8.4680(5) Å, b = 9.7578(5) Å, c = 10.2101(6) Å, α = 104.578(5), β = 111.882(6), γ = 106.589(5), V = 686.77(8) Å 3 , Z = 2, R gt (F) = 0.0394, …
Number of citations: 1 www.degruyter.com
G Yu, B Li, J Liu, S Wu, H Tan, C Pan, X Jian - Polymer degradation and …, 2012 - Elsevier
The syntheses and properties of phenyl-1,3,5-triazine functional aromatic polyamides are described. From 2,4,6-trichloro-1,3,5-triazine (1), an aromatic diacid, namely 4-(4,6-diphenyl-1,…
Number of citations: 39 www.sciencedirect.com
B Li, S Wu, J Liu, S Xiong, H Tan, G Yu… - ACTA POLYMERICA …, 2012 - hero.epa.gov
The synthesis, characterization and properties of phenyl-1, 3, 5-triazine functional monomers and aromatic polyamides are described. A novel aromatic diacid, namely 4, 4'-(6-phenyl-1, …
Number of citations: 0 hero.epa.gov
Z Zuo, X Song, R Liu, L Xue, X Han - Zeitschrift für Kristallographie …, 2019 - degruyter.com
C 12 H 8 ClN 3 O, monoclinic, C2/c (no. 15), a = 19.2743(18) Å, b = 7.3515(7) Å, c = 17.8170(16) Å, β = 112.593(2), V = 2330.8(4) Å 3 , Z = 8, R gt (F) = 0.0333, wR ref (F 2 ) = 0.0906, T …
Number of citations: 2 www.degruyter.com
S Kondo, T Yamamoto, H Kunisada… - Journal of …, 1990 - Taylor & Francis
Reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with alkane-dithiols in the presence of a base in THF afforded the corresponding condensation polymers containing triazinylthio group in …
Number of citations: 15 www.tandfonline.com
WF Beech - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Cyanuric chloride and 2,4-dichloro-1,3,5-triazines react with carbohydrazides, diarylguanidines, phthalimides, arylsulphonamides, and isopropylidene arylsulphonohydrazides in well-…
Number of citations: 21 pubs.rsc.org
Y Zhang, Y Zheng, B Wang, H Ran, X Wang… - Journal of Materials …, 2020 - pubs.rsc.org
Bipolar host materials employing diphenylamine (DPA) as a donor unit and triazine (TRZ) as an acceptor unit could achieve suitable energy levels and balanced charge transporting …
Number of citations: 16 pubs.rsc.org
HM Kim, JM Choi, JY Lee - RSC advances, 2016 - pubs.rsc.org
Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) and 9′,9′′′-((6-phenyl-1,3,5-triazine-2,4-diyl)bis(4,1-phenylene))bis(9-phenyl-9H,9′H-3,3′-…
Number of citations: 42 pubs.rsc.org
H Zou, X Wang, W Yang, Y Zhang, H Chen… - Chinese Journal of …, 2017 - sioc-journal.cn
The cyanuric chloride and benzene Friedel-Crafts arylation using Lewis acid catalyst in high pressure autoclave was studied in this manuscript. The aim compounds 2, 4-dichloro-6-…
Number of citations: 1 sioc-journal.cn

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